Cas no 180741-45-1 (2-(4-chloro-5-methyl-1H-pyrazol-1-yl)acetic acid)
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- AKOS B007144
- ART-CHEM-BB B007144
- (4-CHLORO-5-METHYL-PYRAZOL-1-YL)-ACETIC ACID
- 2-(4-chloro-5-methyl-1-pyrazolyl)acetic acid
- 2-(4-chloro-5-methylpyrazol-1-yl)acetic acid
- 2-(4-chloro-5-methyl-pyrazol-1-yl)acetic acid
- 1H-pyrazole-1-acetic acid, 4-chloro-5-methyl-
- (4-chloro-5-methyl-1H-pyrazol-1-yl)acetic acid
- 2-(4-chloro-5-methyl-pyrazol-1-yl)ethanoic acid
- 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)acetic acid
- (4-chloro-5-methylpyrazol-1-yl)acetic acid
- STK313086
- 2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)aceticacid
- Z2106588
-
- MDL: MFCD03419600
- Inchi: 1S/C6H7ClN2O2/c1-4-5(7)2-8-9(4)3-6(10)11/h2H,3H2,1H3,(H,10,11)
- InChI Key: QQVQLBWLSRYPHC-UHFFFAOYSA-N
- SMILES: ClC1C=NN(CC(=O)O)C=1C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 165
- XLogP3: 1
- Topological Polar Surface Area: 55.1
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 028136-1g |
4-Chloro-5-methyl-pyrazol-1-yl)-acetic acid |
180741-45-1 | 1g |
£468.00 | 2022-02-28 | ||
| Fluorochem | 028136-5g |
4-Chloro-5-methyl-pyrazol-1-yl)-acetic acid |
180741-45-1 | 5g |
£1182.00 | 2022-02-28 | ||
| Chemenu | CM313449-1g |
2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)acetic acid |
180741-45-1 | 95% | 1g |
$595 | 2021-08-18 | |
| TRC | C374400-10mg |
(4-chloro-5-methyl-1H-pyrazol-1-yl)acetic acid |
180741-45-1 | 10mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C374400-50mg |
(4-chloro-5-methyl-1H-pyrazol-1-yl)acetic acid |
180741-45-1 | 50mg |
$ 160.00 | 2022-04-01 | ||
| TRC | C374400-100mg |
(4-chloro-5-methyl-1H-pyrazol-1-yl)acetic acid |
180741-45-1 | 100mg |
$ 250.00 | 2022-04-01 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 062801-500mg |
(4-Chloro-5-methyl-1H-pyrazol-1-yl)acetic acid |
180741-45-1 | 500mg |
6404.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 062801-500mg |
(4-Chloro-5-methyl-1H-pyrazol-1-yl)acetic acid |
180741-45-1 | 500mg |
6404CNY | 2021-05-07 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6336-100mg |
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)acetic acid |
180741-45-1 | 95% | 100mg |
¥944.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6336-250mg |
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)acetic acid |
180741-45-1 | 95% | 250mg |
¥1254.0 | 2024-04-23 |
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)acetic acid Suppliers
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)acetic acid Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)acetic acid
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)acetic Acid: A Comprehensive Overview
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)acetic acid, also known by its CAS number 180741-45-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its pyrazole ring substituted with chlorine and methyl groups, has garnered attention due to its potential applications in drug development and as a building block for various chemical compounds. Recent studies have highlighted its role in modulating cellular pathways, making it a promising candidate for therapeutic interventions.
The structure of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)acetic acid consists of a pyrazole ring system, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The substituents on the pyrazole ring—a chlorine atom at position 4 and a methyl group at position 5—contribute to its unique chemical properties. The acetic acid moiety attached to the pyrazole ring further enhances its functional versatility. This combination of structural features makes the compound suitable for exploring its interactions with biological systems.
Recent research has focused on the synthesis and characterization of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)acetic acid. Studies have demonstrated that the compound can be synthesized via a multi-step process involving nucleophilic substitution and cyclization reactions. The optimization of these synthetic routes has been a key area of investigation, with researchers aiming to improve yield and purity while minimizing environmental impact. Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have been employed to confirm the compound's structure and purity.
In terms of applications, 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)acetic acid has shown potential in the field of medicinal chemistry. Preclinical studies suggest that it may possess anti-inflammatory, antioxidant, or anticancer properties. For instance, recent experiments have indicated that the compound can inhibit certain enzymes associated with inflammation, making it a potential candidate for developing anti-inflammatory drugs. Additionally, its ability to scavenge free radicals suggests antioxidant properties that could be harnessed in skincare products or nutraceuticals.
The pharmacokinetic profile of 2-(4-chloro-5-methyl-1H-pyrazol-1-y)acetic acid has also been a subject of interest. Research indicates that the compound exhibits moderate bioavailability when administered orally, with favorable absorption and distribution characteristics. Its metabolic pathways have been studied using in vitro models, revealing that it undergoes phase I metabolism primarily through cytochrome P450 enzymes. These findings are crucial for understanding its potential toxicity and drug-drug interaction profiles.
Moreover, computational studies have played a pivotal role in elucidating the molecular mechanisms underlying the biological activity of 2-(4-chloro)pyrazol-acetic acid. Molecular docking simulations have revealed that the compound can bind to specific protein targets with high affinity, providing insights into its therapeutic potential. These computational approaches have complemented experimental studies by predicting binding modes and guiding further optimization of the molecule's structure.
In conclusion, 2-(4-chloro)pyrazol-acetic acid, CAS number 180741-45-..., represents a promising compound with diverse applications in chemistry and pharmacology. Its unique structure, coupled with recent advances in synthesis and characterization techniques, positions it as a valuable tool for developing innovative therapeutic agents. Ongoing research continues to unravel its full potential, paving the way for future applications in medicine and beyond.
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